molecular formula C7H7BrO2S B1334438 2-(4-Bromothiophen-2-yl)-1,3-dioxolane CAS No. 58267-85-9

2-(4-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No. B1334438
CAS RN: 58267-85-9
M. Wt: 235.1 g/mol
InChI Key: GDNOSUAFGZBAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of the compound . For instance, the synthesis and polymerization of a related compound, 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane, are described, indicating potential synthetic routes and polymerization behavior for brominated dioxolane derivatives .

Synthesis Analysis

The synthesis of brominated thiophene derivatives is well-documented. One paper describes a one-pot reaction of dihydrothiophenes with Br2, which performs both oxidation and bromination, yielding dibromothiophenes . Another study reports the synthesis of a bromomethyl dioxolane derivative, which could be analogous to the synthesis of "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" . Additionally, the preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from a related ketone suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

While the molecular structure of "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" is not directly analyzed, the crystal structure analysis of a 5-bromothiophene-based compound provides insights into the structural aspects of bromothiophene derivatives . This information could be extrapolated to predict the molecular geometry and electronic structure of the compound of interest.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving bromothiophene and dioxolane derivatives. For instance, the transformation of 3-bromo-4-methoxythiophene into a bithiophene derivative using Pd-catalyzed coupling , and the stereoselective synthesis of thiochroman-4-ones from a reaction involving 2-bromothiophenol , suggest that bromothiophene compounds can participate in various organic transformations, which could be relevant for "2-(4-Bromothiophen-2-yl)-1,3-dioxolane".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but the determination of diastereoisomers of a related dioxolane derivative by supercritical fluid chromatography indicates the importance of stereochemistry and the potential for separating isomers of such compounds . The efficient preparation of a methyl dioxolane derivative and its subsequent bromination also provides information on the reactivity and potential physical properties, such as boiling points and solubility, of similar brominated dioxolane compounds.

Scientific Research Applications

Palladium-Catalyzed Arylation

  • Application : 2-(4-Bromothiophen-2-yl)-1,3-dioxolane has been used in palladium-catalyzed direct arylation processes. This application facilitates the synthesis of polyfunctionalized arylated thiophenes, which are important in various chemical syntheses (Beydoun & Doucet, 2011).

Synthesis of Fungicide Intermediates

  • Application : This compound serves as an important intermediate in the synthesis of certain fungicides. It is involved in processes like bromination and ketal reaction, contributing to the production of high-purity chemical agents (Xie Wei-sheng, 2007).

Preparation of Methyl Vinyl Ketone Equivalents

  • Application : The compound has been used in the preparation of methyl vinyl ketone equivalents, a key component in various synthetic procedures. Its preparation methods and yields are significant for the chemical industry (Petroski, 2002).

Photochemical Radical Additions

  • Application : It plays a role in photochemically generated radical addition processes. This application is crucial in forming new spirocyclic compounds and exploring radical chemistry in organic synthesis (Graalfs, Fröhlich, Wolff, & Mattay, 1999).

Supercritical Fluid Chromatography

  • Application : The compound has been studied in the context of supercritical fluid chromatography, a technique important for separation and determination of chemical species. This research is relevant to both analytical chemistry and pharmaceutical industries (Toribio, Bernal, del Nozal, Jiménez, & Serna, 2000).

Safety And Hazards

The safety and hazards of thiophene-based compounds can vary depending on their specific structure. For example, 2-(4-Bromothiophen-2-yl)acetonitrile has a safety warning due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOSUAFGZBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397425
Record name 2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-1,3-dioxolane

CAS RN

58267-85-9
Record name 2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A benzene (55 mL) solution of 4-bromo-2-thiophene carboxaldehyde (9.76 g 51.09 mmol), ethylene glycol (8.55 mL, 153.26 mmol) and p-toluenesulfonic acid monohydrate (0.972 g, 5.11 mmol) was refluxed with azeotropic removal of H2O for 6 h and then cooled to ambient temperature. The reaction mixture was diluted with Et2O and the organics washed with sat'd NaHCO3, brine and then dried (MgSO4), filtered and concentrated. Chromatography on silica gel using 95:5 Hexanes:EtOAc eluted the product to provide the title compound upon concentration as a yellow oil (10.76 g 90% yield): 1H NMR (CDCl3, 400 MHz) δ 7.22 (s, 1H), 7.08 (s, 1H), 6.07 (s, 1H), 4.14–4.00 (m, 4H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
0.972 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-thiophene-2-carbaldehyde (175 g, 916 mmol), ethylene glycol (71.1 g, 1.15 mol) and p-toluenesulfonic acid (0.19 g, 1.0 mmol) in toluene (250 mL) is heated to reflux for 7 h using a Dean-Stark apparatus. After cooling, the solution is washed with aq NaHCO3, dried over Na2SO4, filtered and concentrated in vacuo. The residue is distilled to give 2-(4-bromo-thiophen-2-yl)-[1,3]dioxolane (210.6 g, 98%) as a colorless liquid: bp 133-143/11-14 mBar; 1H NMR (CDCl3, 300 MHz) δ 7.21 (s, 1 H), 7.04 (s, 1 H), 6.04 (s, 1 H), 3.95-4.18 (m, 4 H).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Bromo-thiophene-2-carbaldehyde (9.24 g, 48.4 mmol), ethane-1,2-diol (13.5 mL, 242 mmol), toluene-4-sulfonic acid monohydrate (416 mg, 2.42 mmol) were dissolved in toluene (100 mL), and the solution was stirred for 1.5 hours under reflux. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (11.8 g, quantitatively) was obtained as a white solid.
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 100 mL roundbottom flask equipped with a dean stark trap and a reflux condenser, 4-bromothiophene-2-carboxaldehyde (25 g, 131 mMol) and a catalytic amount of p-toluenesulfonic acid were dissolved in benzene (50 mL). The mixture was heated to reflux overnight. The reaction was cooled, washed with sat'd sodium bicarbonate, water, dried (MgSO4) and concentrated. Purification by fractional distillation (80°-90° C., 0.5 mm Hg) afforded 24.23 g (72%) of the desired dioxolane as a clear liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-1,3-dioxolane

Citations

For This Compound
6
Citations
K Beydoun, H Doucet - Journal of Organometallic Chemistry, 2011 - Elsevier
Pd(OAc) 2 was found to catalyze the direct arylation of some functionalized halothiophene derivatives allowing the synthesis in only one step of polyfunctionalized arylated thiophenes. …
Number of citations: 5 www.sciencedirect.com
K Beydoun, H Doucet - ChemSusChem, 2011 - Wiley Online Library
Some ethers, such as cyclopentyl methyl ether and di‐n‐butyl ether, which can be considered as “greener” solvents than N,N‐dimethylacetamide (DMAc) or DMF, can be …
SM Wong, FY Kwong - Strategies for Palladium-Catalyzed Non-Directed …, 2017 - Elsevier
Catalytic C–H functionalization falls into three categories: (1) the reaction of a (hetero)arene C–H bond with a (pseudo)halide; (2) the reaction of a (hetero)arene C–H bond with an …
Number of citations: 1 www.sciencedirect.com
B Bouzayani, R Ben Salem, JF Soulé… - European Journal of …, 2018 - Wiley Online Library
The reactivity of positions C9 and C10 of 9‐ or 10‐bromophenanthrenes in palladium‐catalyzed direct heteroarylations was investigated. A wide variety of heteroarenes such as …
RJ Cannon, NL Curto, CM Esposito… - Journal of agricultural …, 2017 - ACS Publications
The isomers of 3,7-dimethyl-2,6-octadienal, more commonly known together as citral, are two of the most notable natural compounds in the flavor and fragrance industry. However, both …
Number of citations: 6 pubs.acs.org
K Yuan - 2015 - theses.fr
Au cours de cette thèse, nous nous sommes intéressés à la synthèse de photo-interrupteurs organiques [DAE, di (hétéro) arylethenes] via activation de liaisons sp² CH d'…
Number of citations: 0 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.